1-Methylhistamine
Overview
Description
1-Methylhistamine (also known as Nτ-methylhistamine or NMH) is a metabolite of histamine . It is formed by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase . NMH is excreted in the urine and can be measured as a biomarker of histamine activity .
Synthesis Analysis
NMH is synthesized by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase . The urinary excretion of histamine (HA) and 1-methylhistamine (MHA) in individuals diagnosed with histamine intolerance and in a control group has been studied .
Molecular Structure Analysis
The molecular formula of 1-Methylhistamine is C6H11N3 . It is a low-molecular weight endogenous metabolite .
Chemical Reactions Analysis
Histamine and 1-Methylhistamine can be quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . A precolumn derivatization strategy prior to hydrophilic interaction liquid chromatography (HILIC)–tandem mass spectrometry analysis is proposed to quantify histamine release after administration of a CNS research compound .
Physical And Chemical Properties Analysis
The density of 1-Methylhistamine is 1.1±0.1 g/cm3 . Its boiling point is 296.7±15.0 °C at 760 mmHg . The molar mass is 125.175 g·mol−1 .
Scientific Research Applications
Identification in Bovine Brain
1-Methylhistamine, a major metabolite of histamine in mammals, has been identified in bovine brain. This metabolite is important in the histamine inactivation process in the brain. Histamine N-methyltransferase is key in this catabolism since diamine oxidase is absent in the brain. The presence of 1,4-methylhistamine in the brain has been reported, highlighting its significance in mammalian brain chemistry (Nakajima, Wolfgram, & Clark, 1967).
Histamine Metabolism in Cat Brain
In studies focusing on cat brain and other tissues, 1-methylhistamine (referred to as methylhistamine) has been observed as a product of histamine metabolism via histamine N-methyl transferase. This enzyme's presence in large amounts in brain tissue underlines the significance of 1-methylhistamine in histamine catabolism within the brain (White, 1966).
Analytical Determination Methods
High-performance liquid chromatography (HPLC) has been developed for determining histamine and 1-methylhistamine in biological buffers. This method is crucial for research on histamine metabolism and has been applied in studies involving epithelia of pig colon (von Vietinghoff, Gäbel, & Aschenbach, 2006).
Role in Oxidation Processes
1,4-Methylhistamine undergoes oxidation in mammalian plasma, playing a role in the biological inactivation of histamine. This indicates the presence of enzymes like amine oxidase in mammalian species, which are able to act upon histamine, including its metabolites like 1,4-methylhistamine (Blaschko, 1959).
Immunoassay Development
Monoclonal antibodies with high specificity for histamine and 1-methylhistamine have been developed, leading to the creation of immunoassays. These assays are used for quantifying histamine release from basophils and 1-methylhistamine release from mast cells after provocation (Hammar et al., 1990).
Excitation of Neurones in Human Enteric Nervous System
Histamine, including its variant 4-methylhistamine, has been found to excite neurons in the human enteric nervous system. This discovery is significant in understanding immunoneural signaling in the gut and offers insights into potential drug targets for gut disorders (Breunig et al., 2007).
Fluorometric Analysis
An automated cation-exchange chromatographic method for simultaneous analysis of di- and polyamines, histamine, and its metabolite 1-methylhistamine has been developed. This method is applicable in various biological fluids and is useful for monitoring cancer chemotherapy effectiveness (Perini, Sadow, & Hixson, 1979).
Specific Substrate for Type B Monoamine Oxidase
1,4-Methylhistamine has been characterized as a specific substrate for type B monoamine oxidase in rat liver mitochondria. This finding has implications for understanding the biochemical pathways involving histamine and its metabolites (Suzuki, Katsumata, & Oya, 1979).
Impact on Gastric Vascular Resistance
Studies on the effect of histamine and 1,4-methylhistamine on gastric vascular resistance in dogs indicate that while histamine causes rapid decreases in gastric vascular resistance, 1,4-methylhistamine does not significantly change vascular resistance. This highlights the specific roles of different histamine metabolites in gastric physiology (Wood, Wicina, & Cheung, 1990).
Safety And Hazards
Future Directions
The urinary excretion of histamine (HA) and 1-methylhistamine (MHA) in individuals diagnosed with histamine intolerance and in a control group has been studied . This could be a starting point for the study of HA metabolomics as a suitable and non-invasive approach to histamine intolerance diagnosis .
properties
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQDWPCFSJMNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198207 | |
Record name | Tele-methylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Methylhistamine | |
CAS RN |
501-75-7 | |
Record name | 1-Methylhistamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tele-methylhistamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylhistamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tele-methylhistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLHISTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCB81T4EOF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylhistamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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